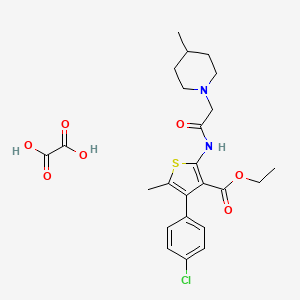

![molecular formula C16H11N3O2S B2438987 4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 941890-07-9](/img/structure/B2438987.png)

4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as BTQ, is a heterocyclic compound that has been of interest to many researchers due to its potential pharmacological activity. The compound is synthesized through a multi-step process, and its mechanism of action is not fully understood. However, recent studies have shed light on its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Antimosquito Properties

One study focuses on the synthesis and antimosquito properties of benzo[d]thiazole analogues, demonstrating significant repellent activity against Anopheles arabiensis, comparable to DEET. These findings suggest potential applications of related compounds in developing safer and more effective insect repellents (Venugopala et al., 2013).

Antineoplastic and Antimycobacterial Activities

Another study reveals that novel thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety exhibited moderate selectivity against melanoma cancer cells and promising antimycobacterial activity, highlighting the therapeutic potential of benzo[d]thiazole derivatives in cancer and infectious disease treatments (Atamanyuk et al., 2013).

Versatile Synthetic Applications

Research on microwave-assisted solvent-dependent reactions involving the synthesis of quinoxalin-2(1H)-ones and benzimidazoles from compounds related to 4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one shows the versatility of these molecules in creating a wide range of molecular scaffolds. This versatility is crucial for organic and medicinal chemistry research, offering pathways to new drugs and materials (Wang et al., 2011).

Antiviral Activity

A study on the synthesis of Schiff bases from 2-phenyl quinazoline-4(3)H-ones and their evaluation against a variety of viruses highlights the antiviral potential of benzo[d]thiazole derivatives. This research suggests that similar compounds could be explored for developing new antiviral drugs (Kumar et al., 2010).

Antioxidant and Antimicrobial Activities

Investigations into the antioxidant and antimicrobial activities of bioactive molecules containing 1,3,4-thiadiazole groups indicate that these compounds, including those structurally related to 4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, could serve as effective antioxidants and antimicrobials. Such properties are vital for the development of new therapies and preservation methods (Gopi et al., 2016).

properties

IUPAC Name |

4-(1,3-benzothiazole-2-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c20-14-9-19(12-7-3-1-5-10(12)17-14)16(21)15-18-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCIPDPMLBVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

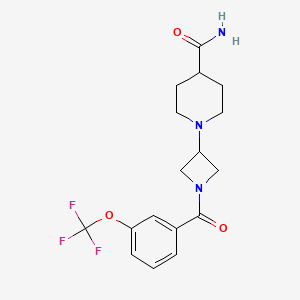

![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)

![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2438913.png)

![2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2438915.png)

![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)

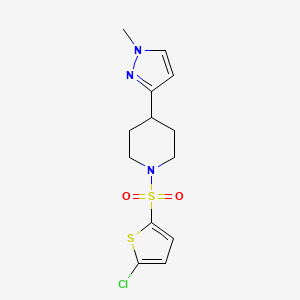

![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438922.png)

![4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2438923.png)

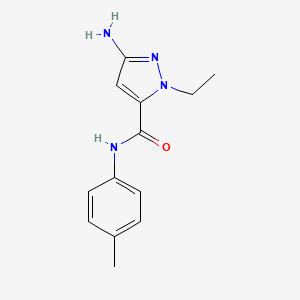

![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/no-structure.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2438927.png)